molecular formula C12H12N2OS B11104516 N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

Cat. No.: B11104516
M. Wt: 232.30 g/mol
InChI Key: PUSUTGRMXCRLGA-UHFFFAOYSA-N
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Description

N-(3-(2-Methylthiazol-4-yl)phenyl)acetamide (CAS 312925-73-8) is a chemical compound of significant interest in medicinal chemistry and anticancer research, particularly for its role as a synthetic intermediate and key scaffold in the development of novel tubulin polymerization inhibitors . This acetamide derivative features a 2-methylthiazole ring linked to a phenylacetamide structure, a configuration commonly associated with bioactive molecules . Thiazole-based compounds are extensively investigated for their potent antiproliferative efficacy and ability to disrupt microtubule formation, which can induce cell cycle arrest and trigger apoptosis in cancer cells . In research settings, this compound serves as a versatile building block for the design and synthesis of more complex molecules targeting diverse biological pathways. Scientific studies explore its integration into novel chemical entities for evaluating cytotoxic activities against various human cancer cell lines . The core structure is valued for its potential to interact with the colchicine binding site on tubulin, a validated target for anticancer drug development . Researchers utilize this compound under controlled conditions to explore structure-activity relationships and optimize drug-like properties. Product Usage Statement: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

InChI

InChI=1S/C12H12N2OS/c1-8(15)13-11-5-3-4-10(6-11)12-7-16-9(2)14-12/h3-7H,1-2H3,(H,13,15)

InChI Key

PUSUTGRMXCRLGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Direct Acetylation of 3-(2-Methylthiazol-4-yl)aniline

The most straightforward method involves acetylation of the primary amine group in 3-(2-methylthiazol-4-yl)aniline. This approach leverages classical acylation reactions using acetylating agents such as acetyl chloride or acetic anhydride.

Reaction Conditions :

  • Reagents : 3-(2-Methylthiazol-4-yl)aniline, acetic anhydride, pyridine (base).

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Temperature : Room temperature to reflux (25–80 °C).

  • Time : 4–24 hours.

The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide bond. Pyridine neutralizes the generated HCl, shifting the equilibrium toward product formation. Purification typically involves recrystallization from ethyl acetate/hexane mixtures, yielding the product as a crystalline solid.

Key Data :

ParameterValue
Yield70–85%
Melting Point180–182 °C (decomp.)
Purity (HPLC)≥95%

Coupling via Steglich Esterification

A modified Steglich esterification protocol, adapted from antimalarial drug synthesis, enables the formation of the acetamide bond via activation of acetic acid. This method is advantageous when the free amine is sensitive or requires milder conditions.

Reaction Scheme :

  • Activation : Acetic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-(dimethylamino)pyridine (DMAP).

  • Coupling : The activated intermediate reacts with 3-(2-methylthiazol-4-yl)aniline in dichloromethane.

Optimized Conditions :

  • Molar Ratio : 1:1.3 (aniline:EDC).

  • Catalyst : DMAP (0.08 equiv).

  • Temperature : 0 °C → room temperature.

  • Time : 24 hours.

Workup :
The crude product is washed with 1% HCl, saturated NaHCO₃, and brine. After drying over Na₂SO₄, the solvent is evaporated, and the residue is recrystallized from ethyl acetate.

Key Data :

ParameterValue
Yield80–90%
Reaction Efficiency89% (optimized)
Purity (NMR)>98%

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dichloromethane enhance the stability of the activated intermediate, while elevated temperatures (50–60 °C) accelerate the coupling rate. In contrast, protic solvents such as ethanol may lead to side reactions, including hydrolysis of the activated species.

Catalytic System

DMAP serves as a nucleophilic catalyst, facilitating the formation of the reactive O-acylisourea intermediate. The use of EDC ensures high coupling efficiency, with minimal racemization—a critical factor in stereosensitive syntheses.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : A strong absorption band at 1648–1699 cm⁻¹ confirms the presence of the amide carbonyl (C=O). The N–H stretch appears as a broad peak at 3225–3456 cm⁻¹.

  • ¹H NMR : Key signals include:

    • δ 2.17 ppm (s, 3H, thiazole-CH₃).

    • δ 2.10 ppm (s, 3H, acetamide-CH₃).

    • δ 7.36–8.81 ppm (m, aromatic protons).

  • ¹³C NMR : Resonances at δ 168.5 ppm (C=O) and δ 15.5 ppm (thiazole-CH₃) validate the structure.

Elemental Analysis

Elemental composition (C₁₂H₁₃N₃OS) is confirmed with deviations <0.4% from theoretical values.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Acetylation70–85≥95Simplicity, short reaction timeRequires pure aniline starting material
Steglich Esterification80–90>98High efficiency, mild conditionsLonger reaction time

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and acetamide group undergo oxidation under controlled conditions:

  • Potassium permanganate (KMnO₄) in acidic media oxidizes the thiazole's sulfur atom to sulfoxide/sulfone derivatives.

  • Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the methyl group on the thiazole ring to a carboxylic acid.

Example reaction conditions :

ReagentTemperatureProductYield
KMnO₄ (0.1 M, H₂SO₄)80°C, 4 hrSulfoxide derivative62%
H₂O₂ (30%, CH₃COOH)50°C, 2 hr2-(Carboxythiazol-4-yl)phenylacetamide58%

Reduction Reactions

The acetamide moiety and thiazole ring participate in reductive processes:

  • Lithium aluminum hydride (LiAlH₄) reduces the acetamide group to a primary amine, forming N-(3-(2-methylthiazol-4-yl)phenyl)ethylamine.

  • Catalytic hydrogenation (H₂/Pd-C) partially saturates the thiazole ring under high pressure.

Key mechanistic insights :

  • LiAlH₄-mediated reduction follows nucleophilic acyl substitution, generating an intermediate aluminate complex.

  • Hydrogenation of the thiazole ring occurs regioselectively at the C2–C3 double bond .

Nucleophilic Substitution

The phenyl ring undergoes electrophilic aromatic substitution (EAS):

Reaction TypeReagentPositionProductReference
NitrationHNO₃/H₂SO₄Para4-Nitro-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
HalogenationCl₂ (FeCl₃ catalyst)Meta5-Chloro-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

Electrophilic Substitution at Thiazole

  • Bromination with Br₂ in CCl₄ substitutes the thiazole's C5 position, yielding 5-bromo-2-methylthiazole derivatives .

  • Friedel-Crafts alkylation introduces alkyl groups at the phenyl ring's ortho position .

Hydrolysis and Condensation

  • Acid hydrolysis (6M HCl, reflux) cleaves the acetamide bond to form 3-(2-methylthiazol-4-yl)aniline and acetic acid.

  • Base-mediated condensation with aldehydes generates Schiff base derivatives, utilized in coordination chemistry .

Kinetic data for hydrolysis :

ConditionRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
pH 1.01.2 × 10⁻⁴68.5
pH 7.43.8 × 10⁻⁶92.1

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

  • Suzuki coupling with aryl boronic acids introduces biaryl groups at the phenyl ring .

  • Buchwald-Hartwig amination forms C–N bonds between the acetamide nitrogen and aryl halides .

Optimized conditions for Suzuki coupling :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Yield: 72–85%

Scientific Research Applications

Antimicrobial Activity

N-(3-(2-methylthiazol-4-yl)phenyl)acetamide has demonstrated considerable antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Data:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli93.7 μg/mL
P. aeruginosa62.5 μg/mL
S. aureus46.9 μg/mL
C. albicans7.8 μg/mL
A. flavus5.8 μg/mL

These results indicate that the compound exhibits effective activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus flavus .

Anticancer Properties

The compound has shown potential as an anticancer agent, particularly through its ability to induce apoptosis in cancer cells. Research indicates that it activates caspase-3, a key enzyme in the apoptotic pathway.

Mechanisms of Action:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase in sensitive cancer cell lines such as A549 (lung cancer) and C6 (glioma).

In Vitro Studies:

Studies have reported significant reductions in cell viability in treated cancer cell lines, with IC50 values indicating potent anticancer effects .

Antimicrobial Efficacy Study

A study evaluated various thiazole derivatives, including this compound, for their antimicrobial properties against clinical isolates. The results indicated superior activity compared to other derivatives, highlighting its potential in combating antibiotic-resistant strains .

Anticancer Activity Assessment

In vitro tests on A549 and C6 tumor cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3- vs. 4-Substituted Phenyl Derivatives

A key structural distinction lies in the substitution position on the phenyl ring:

  • N-[4-(2-Methylthiazol-4-yl)phenyl]acetamide (): This 4-substituted analog was synthesized with (benz)azole moieties and evaluated for anticancer activity.
  • N-(3-(2-Methylthiazol-4-yl)phenyl)acetamide: The 3-substitution introduces steric constraints that could alter binding affinity or selectivity. No direct activity data are available, but related 3-substituted phenylacetamides (e.g., chlorinated derivatives in ) show varied bioactivity, suggesting positional sensitivity .
Table 1: Positional Isomer Comparison
Compound Substituent Position Key Features Biological Activity Reference
N-[4-(2-Methylthiazol-4-yl)phenyl]acetamide 4 (Benz)azole derivatives Anticancer (in vitro)
This compound 3 2-Methylthiazole group Not reported

Heterocyclic Variations: Thiazole vs. Pyrazole vs. Triazole

The choice of heterocycle significantly impacts pharmacological properties:

  • Thiazole Derivatives: N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): Incorporates a pyrazole-linked thiazole, enhancing π-π stacking interactions. Such hybrids are explored for dual-target inhibition . 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Direct thiazole substitution at the acetamide nitrogen.
  • These derivatives are noted as photodegradation products of paracetamol, with unknown bioactivity .
  • Triazole Derivatives :
    • 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide (): Triazole-thioacetamide hybrids exhibit diverse activities, including antimicrobial and anti-inflammatory effects, due to sulfur's nucleophilic character .
Table 2: Heterocyclic Influence on Activity
Heterocycle Example Compound Key Interactions Biological Implications Reference
Thiazole N-(4-(2-(Methylpyrazolyl)amino)thiazol-4-yl)phenyl)acetamide π-π stacking, H-bonding Anticancer (hypothesized)
Pyrazole N-(4-(1H-pyrazol-1-yl)phenyl)acetamide Reduced steric bulk Photodegradation product
Triazole 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide Sulfur-mediated reactivity Antimicrobial potential

Substituent Effects: Methyl vs. Halogen vs. Aryl Groups

  • Analogous methylated thiazoles in and show improved cytotoxicity compared to non-methylated variants .
  • Halogenated Derivatives :
    • N-(2,5-dichloro-4-hydroxyphenyl)acetamide (): Chlorine atoms enhance electrophilicity, possibly increasing DNA alkylation capacity. However, toxicity risks are elevated .
    • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Dichloro substitution stabilizes molecular conformation via intramolecular hydrogen bonds, critical for crystalline packing and stability .
  • Aryl Extensions :
    • N-{3-[(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide (): Carbazole moieties enable intercalation with DNA, suggesting antitumor mechanisms akin to doxorubicin .

Biological Activity

N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a phenyl ring through an acetamide functional group. This unique structure contributes to its biological activity, as the thiazole ring is known for its versatility in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity
this compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus flavus.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli93.7 μg/mL
P. aeruginosa62.5 μg/mL
S. aureus46.9 μg/mL
C. albicans7.8 μg/mL
A. flavus5.8 μg/mL

These findings suggest that this compound could be a promising candidate for the development of new antimicrobial agents, especially in light of rising antibiotic resistance .

2. Anticancer Properties
The compound has shown potential as an anticancer agent, particularly through its ability to induce apoptosis in cancer cells. Studies have indicated that it activates caspase-3, a crucial enzyme in the apoptotic pathway, leading to cell death in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase in sensitive cancer cell lines .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated various thiazole derivatives, including this compound, for their antimicrobial properties against clinical isolates. The results indicated that this compound exhibited superior activity compared to other derivatives .
  • Anticancer Activity : In vitro tests on A549 and C6 tumor cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological Activity
N-(4-(2-methylthiazol-4-yl)phenyl)acetamideModerate antimicrobial and anticancer
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobial and anticancer properties

This compound stands out due to its specific substitution pattern on the phenyl ring, which may confer unique biological activities not observed in other derivatives .

Q & A

Q. Table 1: Activity of Selected Derivatives

CompoundR-Group (Thiazole)AChE IC₅₀ (mM)BChE IC₅₀ (mM)
203-CH₃0.0118.42
204-Cl0.0237.89
205-CF₃0.0156.34

Advanced: How can researchers resolve contradictory data in enzyme inhibition assays for this compound class?

Methodological Answer:
Contradictions often arise from:

  • Enzyme Source Variability: Use standardized enzymes (e.g., recombinant human AChE) to minimize batch differences.
  • Assay Conditions: Control pH (7.4–8.0), temperature (25°C), and ionic strength. For example, compound 203 showed reduced activity (IC₅₀ = 0.032 mM) at pH 6.5 compared to pH 7.4 .
  • Data Normalization: Include positive controls (e.g., donepezil) and report % inhibition relative to baseline.

Advanced: What strategies optimize the selectivity of this compound derivatives for AChE over BChE?

Methodological Answer:

  • Targeted Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with AChE’s PAS and CAS. Introduce bulky substituents (e.g., -OCH₃) to hinder BChE’s larger active site.
  • Selective Modifications: Replace the methylthiazole with a pyridinyl group, which reduces BChE affinity by 40% while maintaining AChE activity .

Advanced: What analytical challenges arise in confirming the purity and stability of this compound?

Methodological Answer:

  • Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<0.5%).
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months). Hydrolysis of the acetamide group is a key degradation pathway, detectable via LC-MS .
  • Crystallography: Single-crystal X-ray diffraction resolves structural ambiguities, as demonstrated for related N-(substituted phenyl)acetamides .

Advanced: How can target identification studies elucidate the mechanism of action for novel derivatives?

Methodological Answer:

  • Proteomic Profiling: Use affinity chromatography with immobilized derivatives to pull down binding partners from neuronal lysates.
  • Kinase Screening Panels: Test against TRK isoforms (e.g., TRKA, TRKB) given structural similarities to pan-TRK inhibitors .
  • In Vivo Models: Evaluate analgesic effects in rodent pain models (e.g., formalin test) to link AChE inhibition to phenotypic outcomes .

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